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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701 Get Quote

For researchers, scientists, and professionals in drug development, the strategic selection of

building blocks is paramount to successful molecular design and synthesis. 2-
Morpholinoacetaldehyde, a bifunctional molecule incorporating both a reactive aldehyde and

a morpholine moiety, has emerged as a valuable intermediate in the synthesis of a diverse

array of biologically active compounds. This guide provides a comprehensive overview of its

applications, presents a comparative analysis with its alcohol analogue, 2-morpholinoethanol,

and furnishes detailed experimental protocols for its key transformations.

Performance Comparison: 2-
Morpholinoacetaldehyde vs. Alternatives
The utility of 2-morpholinoacetaldehyde primarily lies in its ability to introduce the

morpholinoethyl group into target molecules. This functionality is prevalent in numerous

pharmaceuticals due to the favorable physicochemical properties conferred by the morpholine

ring, such as improved aqueous solubility and metabolic stability. While other bifunctional

building blocks exist, the unique combination of the aldehyde and morpholine groups in a

compact structure makes 2-morpholinoacetaldehyde a versatile reagent.

A key alternative and structurally related compound is 2-morpholinoethanol. The choice

between the aldehyde and the alcohol depends on the desired synthetic transformation.
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Feature 2-Morpholinoacetaldehyde 2-Morpholinoethanol

Reactive Functional Group Aldehyde (-CHO) Primary Alcohol (-CH2OH)

Primary Applications

Reductive amination, Wittig

reactions, Horner-Wadsworth-

Emmons reactions, synthesis

of morpholino nucleic acid

(MNA) analogues.[1]

Esterification, etherification,

conversion to corresponding

halides for nucleophilic

substitution. Used as an

intermediate in the synthesis of

drugs like mycophenolate

mofetil and pinaverium

bromide.[2][3]

Typical Transformations

Forms C-N bonds directly with

primary and secondary

amines. Forms C=C bonds

with phosphorus ylides.

Requires activation (e.g.,

tosylation, mesylation) for

nucleophilic substitution. Can

be oxidized to the

corresponding aldehyde.

Advantages

Direct and efficient introduction

of the morpholinoethylamino

moiety. Versatile for carbon

chain extension.

Stable and less prone to side

reactions compared to the

aldehyde. Can act as a

nucleophile.

Limitations

More susceptible to oxidation

and polymerization compared

to the alcohol.

Requires an additional

oxidation step to be used in

reactions typical for aldehydes.

Key Applications and Experimental Protocols
2-Morpholinoacetaldehyde is instrumental in several pivotal synthetic reactions. Below are

detailed protocols for some of its most significant applications.

Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines. 2-
Morpholinoacetaldehyde serves as an efficient precursor for the introduction of the N-(2-

morpholinoethyl) group onto primary and secondary amines.
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Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0

equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane

(DCE).

Aldehyde Addition: Add 2-morpholinoacetaldehyde (1.1 equivalents) to the solution at

room temperature.

Formation of Imine/Enamine: Stir the reaction mixture for 1-2 hours to allow for the formation

of the imine or enamine intermediate.

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5

equivalents), portion-wise to the mixture.[4] Other reducing agents like sodium

cyanoborohydride (NaBH₃CN) can also be used.[4]

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl

acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

Quantitative Data for a Representative Reductive Amination:

Amine
Substrate

Reducing
Agent

Solvent
Reaction Time
(h)

Yield (%)

Aniline NaBH(OAc)₃ DCE 4 85

Benzylamine NaBH₃CN Methanol 6 88

Piperidine NaBH(OAc)₃ DCM 3 92
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Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds. 2-
Morpholinoacetaldehyde can be reacted with phosphorus ylides to generate morpholine-

containing alkenes, which are valuable intermediates in organic synthesis.

Experimental Protocol:

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in an

anhydrous solvent like tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C

and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1

equivalents), dropwise to generate the ylide. Stir the mixture at this temperature for 30

minutes, then allow it to warm to room temperature and stir for an additional hour.

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 2-
morpholinoacetaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

Reaction Monitoring: Monitor the reaction progress by TLC.

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium

chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl

acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo. The crude product is often purified by column

chromatography to separate the desired alkene from the triphenylphosphine oxide

byproduct.[5]

Synthesis of Morpholino Nucleic Acid (MNA) Analogues
2-Morpholinoacetaldehyde is a key precursor in the synthesis of morpholino nucleoside

subunits, which are the building blocks for phosphorodiamidate morpholino oligonucleotides

(PMOs).[1] These synthetic nucleic acid analogues are used as antisense agents in research

and clinical applications.
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Experimental Protocol (Conceptual Outline):

The synthesis of MNA phosphoramidites is a multi-step process. A crucial step involves the

reductive amination of a protected and functionalized sugar derivative with a morpholine

precursor, which can be derived from 2-morpholinoacetaldehyde.

Synthesis of the Morpholino Scaffold: A protected ribonucleoside is oxidized to a dialdehyde.

This dialdehyde is then cyclized with an appropriate amine, followed by reduction to form the

morpholino nucleoside.

Introduction of the Phosphoramidite Moiety: The free hydroxyl group on the morpholino

nucleoside is then reacted with a phosphitylating agent to install the phosphoramidite

functionality.

Solid-Phase Oligonucleotide Synthesis: The resulting MNA-phosphoramidite is used in

automated solid-phase synthesis to be incorporated into an oligonucleotide chain.[6]

Visualizing Synthetic and Biological Pathways
To better illustrate the utility of 2-morpholinoacetaldehyde, the following diagrams, generated

using the DOT language, depict a typical synthetic workflow and a hypothetical signaling

pathway where a derivative might be active.
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Reductive Amination Workflow
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Caption: Workflow for Reductive Amination using 2-Morpholinoacetaldehyde.
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical Signaling Pathway Inhibition by a 2-Morpholinoacetaldehyde
Derivative.

In conclusion, 2-morpholinoacetaldehyde stands as a potent and versatile building block in

modern organic and medicinal chemistry. Its ability to readily participate in key C-N and C-C

bond-forming reactions provides a direct and efficient route to novel molecules with potential

therapeutic applications. The strategic choice of this reagent over its alcohol counterpart is

dictated by the specific synthetic disconnection, with the aldehyde offering a more direct path

for reductive aminations and olefination reactions. The provided protocols and diagrams serve

as a foundational guide for researchers looking to leverage the synthetic potential of this

valuable intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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